N-(4-propylphenyl)-1H-indole-3-carboxamide
CAS No.: 1155983-80-4
Cat. No.: VC2801931
Molecular Formula: C18H18N2O
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1155983-80-4 |
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Molecular Formula | C18H18N2O |
Molecular Weight | 278.3 g/mol |
IUPAC Name | N-(4-propylphenyl)-1H-indole-3-carboxamide |
Standard InChI | InChI=1S/C18H18N2O/c1-2-5-13-8-10-14(11-9-13)20-18(21)16-12-19-17-7-4-3-6-15(16)17/h3-4,6-12,19H,2,5H2,1H3,(H,20,21) |
Standard InChI Key | SRWAKOHWBLGRGK-UHFFFAOYSA-N |
SMILES | CCCC1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C32 |
Canonical SMILES | CCCC1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C32 |
Introduction
Chemical Structure and Classification
Structural Features
N-(4-propylphenyl)-1H-indole-3-carboxamide consists of an indole core with a carboxamide group at the 3-position, which connects to a phenyl ring substituted with a propyl group at the para position. The compound shares structural similarities with other indole-3-carboxamides that have been characterized in scientific literature . The molecular structure contains:
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An indole scaffold with an NH group at position 1
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A carboxamide (CONH) linker at position 3
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A 4-propylphenyl group attached to the nitrogen of the carboxamide
Chemical Classification
Based on its structural characteristics, N-(4-propylphenyl)-1H-indole-3-carboxamide can be classified among indole carboxamide derivatives, which have gained significant attention in pharmaceutical research. Compounds with similar structures have been identified as cannabinoid receptor ligands, particularly synthetic cannabinoids that interact with CB1 and CB2 receptors . The indole-3-carboxamide framework represents an important pharmacophore that has been extensively explored for various biological activities.
Physical and Chemical Properties
Molecular Properties
Table 1 presents the predicted molecular properties of N-(4-propylphenyl)-1H-indole-3-carboxamide based on its structure and comparison with similar compounds.
Property | Value | Method of Determination |
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Molecular Formula | C₁₈H₁₈N₂O | Structural analysis |
Molecular Weight | ~292.35 g/mol | Calculated from atomic weights |
Appearance | Likely crystalline solid | Based on similar compounds |
Solubility | Likely soluble in organic solvents (DMSO, methanol) | Predicted from structure |
LogP | ~4.2-4.8 | Estimated from similar structures |
Hydrogen Bond Donors | 1 (N-H of indole) | Structural analysis |
Hydrogen Bond Acceptors | 2 (C=O, N-H of amide) | Structural analysis |
The molecular weight is comparable to related compounds such as N-(4-carbamoylphenyl)-1H-indole-3-carboxamide (279.29 g/mol) , with the difference attributable to the propyl substituent replacing the carbamoyl group.
Synthetic Approaches
General Synthetic Routes
The synthesis of N-(4-propylphenyl)-1H-indole-3-carboxamide would likely follow similar routes to those used for related indole carboxamides. Based on synthetic methods described for similar compounds, several potential synthetic strategies can be proposed:
Amide Coupling Approach
The most straightforward approach would involve the coupling of 1H-indole-3-carboxylic acid with 4-propylaniline using peptide coupling reagents. Similar coupling reactions have been reported for the synthesis of N-thiazolyl-indole-2-carboxamide derivatives . The reaction typically proceeds as follows:
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Activation of 1H-indole-3-carboxylic acid using coupling agents such as EDC/DMAP or DCC/DMAP
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Nucleophilic attack by 4-propylaniline to form the amide bond
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Purification to obtain the target compound
Alternative Synthetic Methods
Based on the synthesis of related compounds, alternative methods might include:
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Conversion of indole-3-carbonyl chloride to the corresponding amide by reaction with 4-propylaniline
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Direct coupling of indole-3-carboxylic acid and 4-propylaniline using T3P (propylphosphonic anhydride) or other coupling reagents
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Microwave-assisted coupling reactions for more efficient synthesis
The synthesis of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives through click chemistry suggests that modified approaches incorporating click chemistry might also be viable for functionalized derivatives of the target compound.
Structure-Activity Relationship Considerations
The presence of specific structural elements in N-(4-propylphenyl)-1H-indole-3-carboxamide may influence its biological activity:
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The indole NH group often serves as a hydrogen bond donor in receptor interactions
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The carboxamide linker provides both hydrogen bond donor and acceptor functionalities
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The lipophilic propyl chain on the phenyl ring may enhance membrane permeability and binding to hydrophobic pockets in target proteins
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The para-substitution pattern on the phenyl ring has been associated with optimal receptor interactions in similar compounds
Analytical Characterization
Chromatographic Analysis
For the analysis and identification of N-(4-propylphenyl)-1H-indole-3-carboxamide, gas chromatography-mass spectrometry (GC-MS) would be appropriate, similar to the analytical methods used for related compounds . Liquid chromatography coupled with mass spectrometry (LC-MS) would also be suitable for detection and quantification.
Mass Spectrometric Identification
The mass spectral fragmentation pattern would likely include:
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Molecular ion peak at m/z 292 [M]⁺
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Fragment ions corresponding to the loss of the propyl group
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Characteristic fragments of the indole moiety
Electron ionization (EI) has been successfully used for the characterization of similar indole carboxamides and would likely be applicable to N-(4-propylphenyl)-1H-indole-3-carboxamide as well.
Related Compounds and Structural Analogs
Structural Relatives
Several compounds structurally related to N-(4-propylphenyl)-1H-indole-3-carboxamide have been reported in the literature:
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N-(4-Methylphenyl)-1-(prop-2-en-1-yl)-1H-indole-3-carboxamide - A cannabinoid designer drug with an N-alkylated indole nitrogen and a 4-methylphenyl group instead of 4-propylphenyl
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N-(4-carbamoylphenyl)-1H-indole-3-carboxamide - Contains the same core structure but with a carbamoyl group at the para position of the phenyl ring instead of a propyl group
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N-thiazolyl-indole-2-carboxamide derivatives - Related compounds with the carboxamide group at the 2-position of the indole and a thiazolyl group instead of a phenyl ring
Comparative Analysis
Table 3: Comparison of N-(4-propylphenyl)-1H-indole-3-carboxamide with Related Compounds
The structural variations among these compounds highlight the versatility of the indole carboxamide scaffold and suggest potential applications for N-(4-propylphenyl)-1H-indole-3-carboxamide in similar domains.
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